![molecular formula C6H14O12PV B10759711 Hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate](/img/structure/B10759711.png)
Hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucose-1-Phosphate-6-Vanadate is a small molecule that belongs to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. Alpha-D-Glucose-1-Phosphate-6-Vanadate is an experimental compound with a chemical formula of C6H13O12PV and a molecular weight of 359.0755 .
Preparation Methods
The preparation of Alpha-D-Glucose-1-Phosphate-6-Vanadate involves the synthesis of glucose-1-phosphate and its subsequent reaction with vanadateThe reaction conditions often involve the use of specific catalysts and controlled pH levels to ensure the successful formation of the compound .
Chemical Reactions Analysis
Alpha-D-Glucose-1-Phosphate-6-Vanadate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium oxides, while reduction reactions may produce vanadium-containing reduced species .
Scientific Research Applications
Alpha-D-Glucose-1-Phosphate-6-Vanadate has several scientific research applications In chemistry, it is used as a model compound to study the behavior of monosaccharide phosphates and their interactions with metal ions In biology, it is used to investigate the role of vanadate in cellular processes and enzyme regulationIn industry, it is used in the synthesis of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Alpha-D-Glucose-1-Phosphate-6-Vanadate involves its interaction with specific enzymes and proteins in the body. One of its primary targets is phosphoglucomutase-1, an enzyme that catalyzes the reversible isomerization of alpha-D-glucose 1-phosphate to alpha-D-glucose 6-phosphate. This interaction is crucial for the regulation of glucose metabolism and energy production in cells. The compound’s effects are mediated through its ability to mimic phosphate groups and interact with the active sites of enzymes .
Comparison with Similar Compounds
Alpha-D-Glucose-1-Phosphate-6-Vanadate can be compared to other similar compounds, such as alpha-D-glucose 1-phosphate and alpha-D-glucose 6-phosphate. While these compounds share structural similarities, Alpha-D-Glucose-1-Phosphate-6-Vanadate is unique due to the presence of the vanadate group. This addition imparts distinct chemical and biological properties, making it a valuable tool for studying the effects of vanadate in various systems. Other similar compounds include glucose-1,6-bisphosphate and various vanadate esters .
Properties
Molecular Formula |
C6H14O12PV |
|---|---|
Molecular Weight |
360.08 g/mol |
IUPAC Name |
hydroxy(dioxo)vanadium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.H2O.2O.V/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);1H2;;;/q;;;;+1/p-1 |
InChI Key |
KQQCGOVBZZBDFJ-UHFFFAOYSA-M |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.O[V](=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(2-Carbamimidoylsulfanyl-ethyl)-phenyl]-ethyl}-isothiourea](/img/structure/B10759631.png)
![2-Phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10759638.png)

![Allyl-{6-[3-(4-bromo-phenyl)-1-methyl-1H-indazol-6-YL]oxy}hexyl)-N-methylamine](/img/structure/B10759646.png)
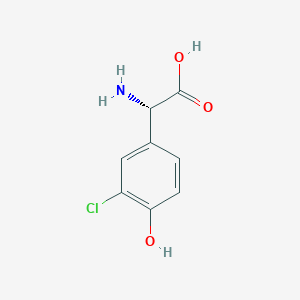
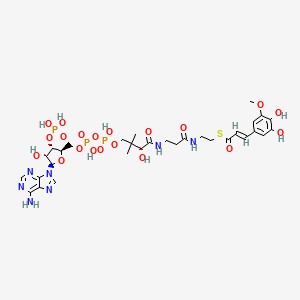
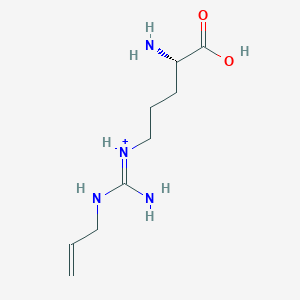
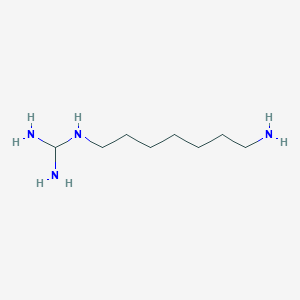
![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
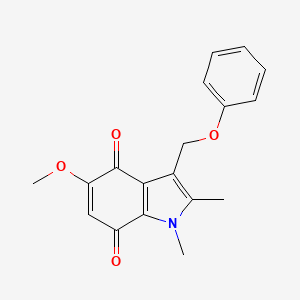
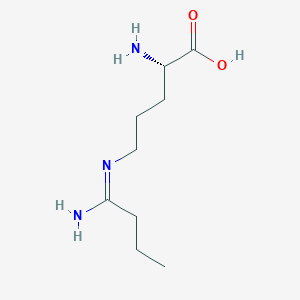
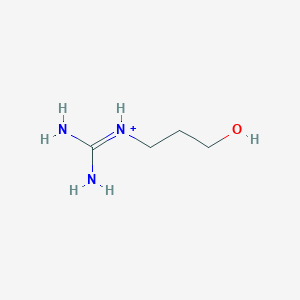
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)

